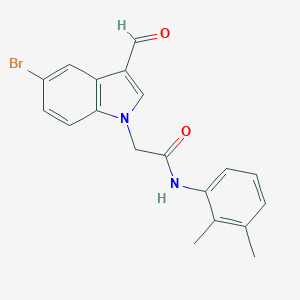
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BRD0705, is a novel small molecule inhibitor that has attracted attention due to its potential therapeutic applications. BRD0705 has been shown to inhibit the activity of a number of proteins that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide inhibits the activity of BRD4 by binding to the bromodomain of the protein. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide can modulate the expression of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the expression of genes that are involved in the regulation of the immune system, including cytokines and chemokines. In animal models of inflammation, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its specificity for BRD4. Unlike other inhibitors that target multiple bromodomains, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide specifically targets the bromodomain of BRD4. This specificity can reduce off-target effects and improve the safety profile of the drug. However, one limitation of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its solubility. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. One direction is the development of more potent and selective inhibitors of BRD4. Another direction is the study of the combination of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide with other drugs for the treatment of cancer and inflammatory diseases. The study of the pharmacokinetics and pharmacodynamics of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide in animal models and humans is also an important direction for future research. Finally, the identification of biomarkers that can predict the response to 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide treatment is an important area of research.
Métodos De Síntesis
The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves a series of chemical reactions. The starting material is 5-bromo-3-formylindole, which is reacted with 2,3-dimethylphenylamine to form the intermediate product. The intermediate product is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a number of proteins, including BRD4, a protein that is involved in the regulation of gene expression. BRD4 has been implicated in the development of a number of diseases, including cancer and inflammatory diseases. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have anti-cancer activity in a number of different cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity in animal models of inflammation.
Propiedades
Fórmula molecular |
C19H17BrN2O2 |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-17(13(12)2)21-19(24)10-22-9-14(11-23)16-8-15(20)6-7-18(16)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
Clave InChI |
IFUHBSGTKZEJCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)






amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)